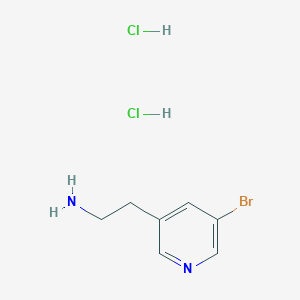
4-(1,3-Benzothiazol-2-yl)-2-methylaniline hydrochloride
概要
説明
4-(1,3-Benzothiazol-2-yl)-2-methylaniline hydrochloride is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .
作用機序
Target of Action
The primary target of 4-(1,3-Benzothiazol-2-yl)-2-methylaniline hydrochloride is the Cyclin-dependent kinase 5 (Cdk5) . Cdk5 is a protein kinase that plays a crucial role in numerous biological processes, including neuron migration, synaptic plasticity, and apoptosis .
Mode of Action
The compound interacts with its target, Cdk5, by binding to it . The X-ray coordinates of the ligand with Cdk5 show an unusual binding mode to the hinge region via a water molecule
Pharmacokinetics
A related benzothiazole derivative was found to have good bioavailability (>52%) by oral dose . It’s possible that this compound might have similar ADME properties, but further studies would be needed to confirm this.
将来の方向性
Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . Therefore, future research may focus on developing new, efficient, and environmentally friendly methods for the synthesis of benzothiazoles. Additionally, given their wide range of biological activities, further exploration of their potential uses in medicine could be a promising direction for future research .
生化学分析
Biochemical Properties
[4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]amine hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function . These interactions are essential for understanding the compound’s role in various biochemical processes.
Cellular Effects
The effects of [4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]amine hydrochloride on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to altered cellular responses. Additionally, it can affect gene expression by binding to DNA or interacting with transcription factors, resulting in changes in the levels of various proteins . These cellular effects are critical for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of [4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]amine hydrochloride involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins . Understanding these molecular mechanisms is essential for developing targeted therapies using this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]amine hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term studies in vitro and in vivo have provided valuable insights into the compound’s temporal effects on cellular processes.
Dosage Effects in Animal Models
The effects of [4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm . Understanding these dosage effects is crucial for determining the appropriate therapeutic window for the compound.
Metabolic Pathways
[4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]amine hydrochloride is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its overall impact on cellular metabolism . Detailed studies on the metabolic pathways can provide insights into the compound’s potential therapeutic applications.
Transport and Distribution
The transport and distribution of [4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]amine hydrochloride within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions are essential for understanding the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of [4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]amine hydrochloride plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzothiazol-2-yl)-2-methylaniline hydrochloride typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. One common method is the reaction of 2-aminobenzenethiol with 2-methylbenzaldehyde in the presence of an acid catalyst, followed by cyclization to form the benzothiazole ring . The reaction conditions often include heating the mixture under reflux and using solvents like ethanol or acetic acid.
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often employs one-pot multicomponent reactions, microwave irradiation, and molecular hybridization techniques to enhance yield and reduce reaction time . These methods are designed to be scalable and cost-effective for large-scale production.
化学反応の分析
Types of Reactions
4-(1,3-Benzothiazol-2-yl)-2-methylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and various substituted benzothiazoles, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-(1,3-Benzothiazol-2-yl)-2-methylaniline hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.
類似化合物との比較
Similar Compounds
Benzothiazole: The parent compound, known for its basic structure and biological activity.
2-Aminobenzothiazole: A derivative with an amino group, used in similar applications.
6-Chlorobenzothiazole: A chlorinated derivative with enhanced antimicrobial properties.
Uniqueness
4-(1,3-Benzothiazol-2-yl)-2-methylaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group and the amine hydrochloride moiety enhances its solubility and reactivity, making it a valuable compound for various applications .
特性
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-2-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S.ClH/c1-9-8-10(6-7-11(9)15)14-16-12-4-2-3-5-13(12)17-14;/h2-8H,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIFCEOSVDHSEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-(benzenesulfonyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1381155.png)



![tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hemioxalate](/img/structure/B1381163.png)




![(2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-ol](/img/structure/B1381172.png)
